Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound with interesting structural features and diverse potential applications in various scientific fields. This compound’s unique combination of functional groups endows it with reactive capabilities suitable for a range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic synthesis protocols. The initial steps usually involve the formation of key intermediates, such as the 2-(dimethylamino)-5,6,7,8-tetrahydroquinazoline core, and subsequent coupling with thiophene-2-carboxylate moieties. Critical reaction conditions include controlled temperatures, the use of suitable solvents like dichloromethane, and the employment of catalysts or reagents such as palladium on carbon for coupling reactions.
Industrial Production Methods
For industrial-scale production, methods focus on optimizing yield, purity, and cost-efficiency. Continuous flow reactors are often used to enhance reaction rates and product isolation. Large-scale synthesis might involve the use of specialized equipment for maintaining reaction conditions and purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: : Possible oxidation of the sulfamoyl group.
Reduction: : Reduction of the carboxylate or the quinazoline ring.
Substitution: : Both nucleophilic and electrophilic substitution reactions, particularly on the quinazoline and thiophene rings.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents like potassium permanganate for oxidation, lithium aluminium hydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions require precise temperature control, often under reflux conditions, and the use of inert atmospheres like nitrogen to prevent unwanted side reactions.
Major Products Formed
The major products depend on the specific reaction and conditions applied. For example, oxidation might yield sulfoxides or sulfones, while reduction could result in alcohol or amine derivatives.
Scientific Research Applications
Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate finds applications across various fields:
Chemistry: : Used as a precursor or intermediate in synthesizing more complex organic compounds, serving as a building block in organic synthesis.
Biology: : Potential use in studying biochemical pathways, particularly those involving sulfamoyl and quinazoline derivatives.
Medicine: : Investigation into its pharmacological properties for potential therapeutic applications, possibly targeting specific receptors or enzymes.
Industry: : Potential utility in materials science for developing advanced polymers or in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate depends on its interaction with biological molecules. Its effects are mediated by the binding of its functional groups to molecular targets, such as enzymes or receptors, thus influencing biological pathways. For instance, the dimethylamino group might interact with proteins or nucleic acids, modulating their activity or stability.
Comparison with Similar Compounds
Similar Compounds and Uniqueness
Comparative analysis with similar compounds highlights the uniqueness of Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate. Similar compounds include:
Thiophene-2-carboxylate derivatives: : Share the thiophene ring structure but lack the quinazoline or sulfamoyl groups.
Quinazoline derivatives: : May contain different substituents on the quinazoline ring but do not feature the thiophene-2-carboxylate moiety.
Sulfamoyl compounds: : Possess the sulfamoyl functional group but differ in the core structures they are attached to.
The uniqueness of this compound lies in the specific combination of its quinazoline, sulfamoyl, and thiophene moieties, which collectively confer distinctive chemical and biological properties not typically found in other related compounds.
Conclusion
This compound is a fascinating compound with varied synthetic routes, reactive characteristics, and broad applications in science and industry. Its unique combination of structural features and functional groups makes it a valuable subject of study and application in multiple research fields.
Properties
IUPAC Name |
methyl 3-[[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-20(2)16-17-9-10-8-11(4-5-12(10)18-16)19-26(22,23)13-6-7-25-14(13)15(21)24-3/h6-7,9,11,19H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDAZMNPWCHOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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